1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822302
InChI: InChI=1S/C17H20N4O2/c1-22-10-8-19-12-20(11-14-5-4-9-23-14)17-18-15-6-2-3-7-16(15)21(17)13-19/h2-7,9H,8,10-13H2,1H3
SMILES:
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol

1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

CAS No.:

Cat. No.: VC14822302

Molecular Formula: C17H20N4O2

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole -

Specification

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-3-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole
Standard InChI InChI=1S/C17H20N4O2/c1-22-10-8-19-12-20(11-14-5-4-9-23-14)17-18-15-6-2-3-7-16(15)21(17)13-19/h2-7,9H,8,10-13H2,1H3
Standard InChI Key LAHFRXFUIORKNE-UHFFFAOYSA-N
Canonical SMILES COCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4

Introduction

Molecular Features

  • IUPAC Name: 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro triazino[1,2-a]benzimidazole

  • Core Structure: The compound features a fused triazine-benzimidazole system with additional substituents enhancing its chemical diversity.

  • Functional Groups:

    • Furan ring: Provides aromaticity and potential for π-stacking interactions.

    • Methoxyethyl group: Increases solubility and may influence pharmacokinetics.

General Synthetic Pathway

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzimidazole Core:

    • Benzimidazoles are often synthesized via condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Introduction of the Triazine Ring:

    • A cyclization reaction involving nitrogen-rich precursors (e.g., hydrazine derivatives) forms the triazine moiety.

  • Functionalization:

    • The furan-2-ylmethyl and 2-methoxyethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Reaction Conditions

  • Solvent: Ethanol or acetonitrile.

  • Catalyst: Acidic or basic catalysts depending on the step (e.g., potassium tert-butoxide for alkylation).

  • Temperature: Reflux conditions (~80–100°C) are commonly employed.

A detailed reaction scheme would require experimental validation but aligns with standard heterocyclic chemistry protocols.

Potential Applications

Research into similar heterocyclic compounds suggests that this compound may exhibit:

  • Antimicrobial Activity:

    • Benzimidazole derivatives often show antibacterial and antifungal properties due to their ability to bind to microbial enzymes.

  • Anticancer Potential:

    • The fused triazine-benzimidazole scaffold is known for cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Properties:

    • Functional groups like the furan ring can enhance interaction with inflammatory mediators.

Predicted Mechanisms of Action

  • Interaction with DNA or proteins through hydrogen bonding or π-stacking.

  • Inhibition of key enzymes such as kinases or microbial reductases.

Comparative Analysis

Property/ActivityCompound ClassObservations
Antimicrobial ActivityBenzimidazole derivativesModerate to high activity against pathogens
CytotoxicityTriazine-fused heterocyclesIC₅₀ values in micromolar range for cancer
Drug-Like PropertiesSwissADME predictionsLikely good oral bioavailability and stability

Challenges in Development

  • Stability under physiological conditions may vary due to the furan group.

  • Potential off-target effects need thorough evaluation.

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